REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)=[CH2:8].[OH-].[Na+]>O>[N:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH2:7][CH2:8][N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
245 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
241 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with toluene (2×175 mL)
|
Type
|
WAIT
|
Details
|
The aqueous layer was slowly adjusted to pH 12.0-12.5 with a solution of aqueous NaOH (40.0% w/w) during 45-60 min at 20-30° C.
|
Duration
|
52.5 (± 7.5) min
|
Type
|
WASH
|
Details
|
again washed with toluene (175 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with n-butanol (2×210 mL)
|
Type
|
CUSTOM
|
Details
|
n-Butanol was removed under reduced pressure until the residual volume
|
Type
|
ADDITION
|
Details
|
Xylene (35 mL) was added at 75-85° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20-25° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was maintained for 1.0 h at 20-25° C.
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
|
Details
|
the celite washed with xylene (35 mL)
|
Reaction Time |
52.5 (± 7.5) min |
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)CCN1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |